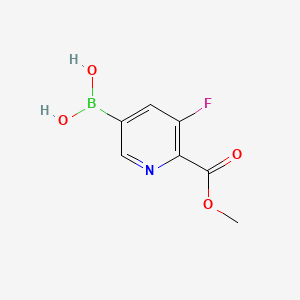
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety attached to a pyridine ring. These functional groups make it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid typically involves the following steps:
Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.
Boronic Acid Formation: The boronic acid moiety is introduced via borylation reactions, commonly using boronic esters as intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale borylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The fluorine atom and the boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various boronic esters, substituted pyridines, and reduced derivatives of the original compound.
Scientific Research Applications
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atom and methoxycarbonyl group further enhance its reactivity and specificity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3-pyridineboronic acid: This compound lacks the fluorine atom and methoxycarbonyl group, making it less reactive in certain chemical reactions.
5-(Methoxycarbonyl)pyridine-3-boronic acid: Similar to the target compound but without the fluorine atom, affecting its overall reactivity and applications.
6-(Methoxycarbonyl)pyridine-3-boronic acid: A positional isomer with different reactivity and properties.
Uniqueness
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid stands out due to the presence of the fluorine atom, which enhances its reactivity and specificity in various chemical reactions. The combination of the methoxycarbonyl group and boronic acid moiety further broadens its range of applications in scientific research and industrial processes.
Properties
Molecular Formula |
C7H7BFNO4 |
|---|---|
Molecular Weight |
198.95 g/mol |
IUPAC Name |
(5-fluoro-6-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H7BFNO4/c1-14-7(11)6-5(9)2-4(3-10-6)8(12)13/h2-3,12-13H,1H3 |
InChI Key |
PJQRPSIUEDZQLI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(=O)OC)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
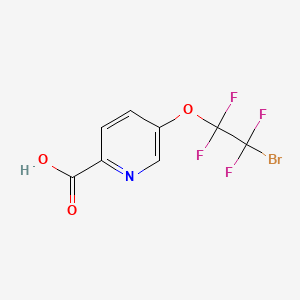
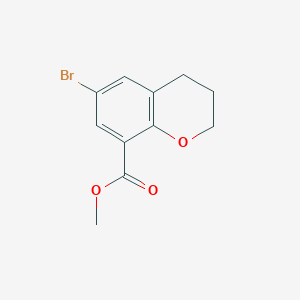
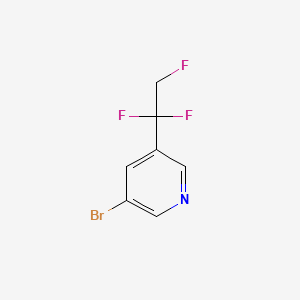
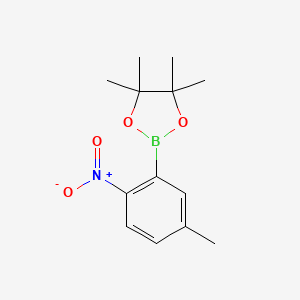

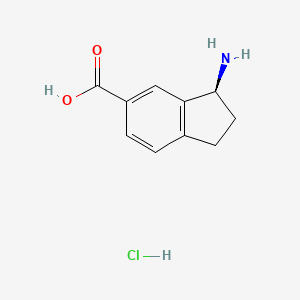
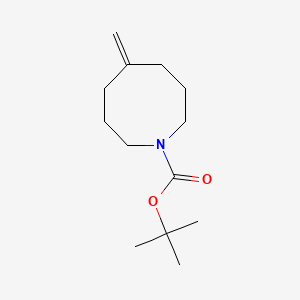
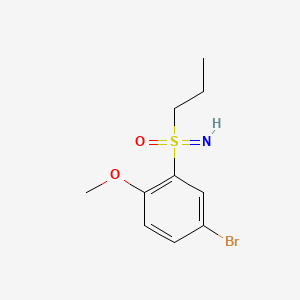
![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
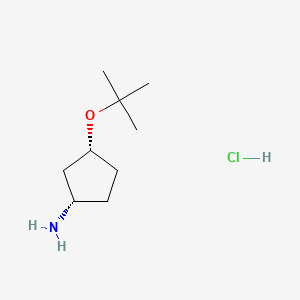
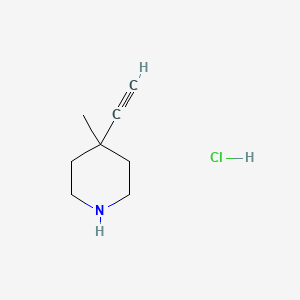
![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
![{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
